
7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, bromine, and chloroacetyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-chloroaniline with chloroacetyl chloride under controlled conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinazolinone core.
Substitution Reactions: Subsequent substitution reactions introduce the bromo and hydroxypropyl groups to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects, including as inhibitors of specific enzymes or receptors.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways would depend on the specific application being studied.
相似化合物的比较
Similar Compounds
- 6-Chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
- 7-Bromo-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
- 6-Bromo-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C17H14BrCl2N3O2 |
|---|---|
分子量 |
443.1 g/mol |
IUPAC 名称 |
7-bromo-6-chloro-3-[3-(4-chloroanilino)-2-hydroxypropyl]quinazolin-4-one |
InChI |
InChI=1S/C17H14BrCl2N3O2/c18-14-6-16-13(5-15(14)20)17(25)23(9-22-16)8-12(24)7-21-11-3-1-10(19)2-4-11/h1-6,9,12,21,24H,7-8H2 |
InChI 键 |
LYOWLFIGVUWFEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NCC(CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



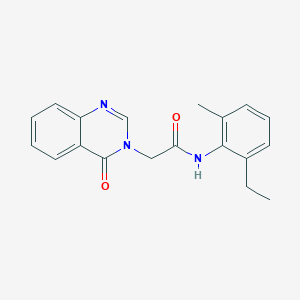
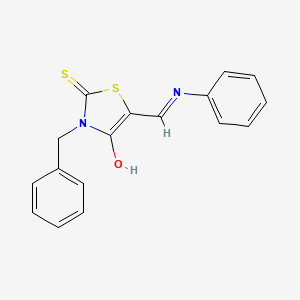

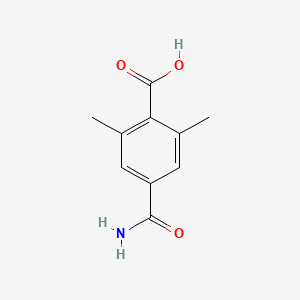
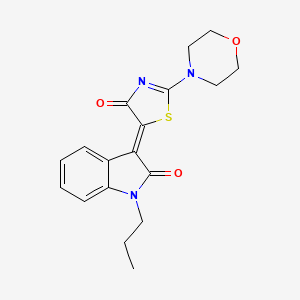
![Methyl (2E)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979133.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979137.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11979138.png)
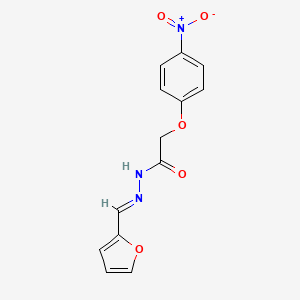
![Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979159.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979166.png)
![butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11979170.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11979177.png)
